![molecular formula C16H11F2N3O4 B13882370 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core substituted with a difluorophenoxy group, a methyl group, and a nitro group, making it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Difluorophenoxy Group: The difluorophenoxy group is introduced via nucleophilic substitution reactions, where a suitable leaving group on the quinazolinone core is replaced by the difluorophenoxy moiety.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents under controlled temperature conditions.
Methylation: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with higher oxidation states.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or hydrogen gas can convert the nitro group to an amino group, resulting in aminoquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, hydrogen gas, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Quinazolinone derivatives with higher oxidation states.
Reduction: Aminoquinazolinone derivatives.
Substitution: Functionalized quinazolinone derivatives with various substituents.
Scientific Research Applications
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Modulating receptor functions and signaling pathways.
Altering Cellular Pathways: Affecting cellular pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2,4-Difluorophenoxy)methyl]-4-methoxybenzaldehyde
- N-{[2-(2,4-Difluorophenoxy)pyridin-3-yl]methyl}-2-methylpentanamide
- 2-[(3,4-Difluorophenoxy)methyl]-2-methyloxirane
Uniqueness
2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinazolinone core, coupled with the difluorophenoxy, methyl, and nitro groups, provides a versatile scaffold for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C16H11F2N3O4 |
|---|---|
Molecular Weight |
347.27 g/mol |
IUPAC Name |
2-[(2,4-difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one |
InChI |
InChI=1S/C16H11F2N3O4/c1-20-15(8-25-14-5-2-9(17)6-12(14)18)19-13-7-10(21(23)24)3-4-11(13)16(20)22/h2-7H,8H2,1H3 |
InChI Key |
INZBNOMLSJNZOD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NC2=C(C1=O)C=CC(=C2)[N+](=O)[O-])COC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


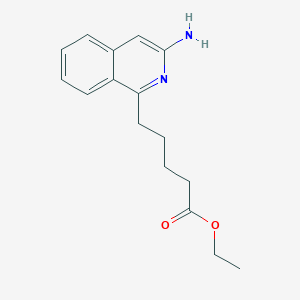

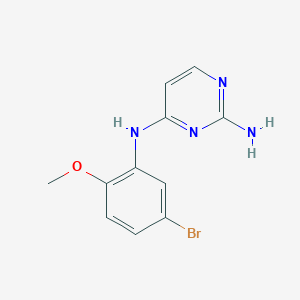
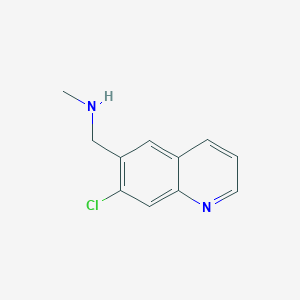
![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
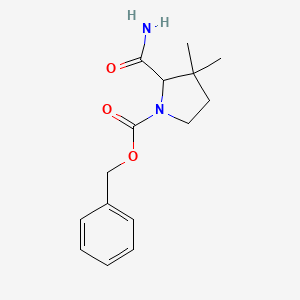

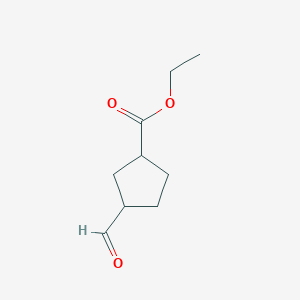
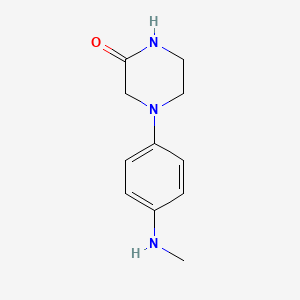
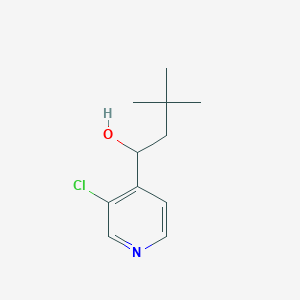
![4-Amino-3-[(2-cyclopropylethyl)amino]benzonitrile](/img/structure/B13882375.png)
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
